An In-depth Technical Guide to 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride (CAS No. 66820-64-2). This highly fluorinated aromatic compound is of increasing interest to researchers in medicinal chemistry and materials science due to its unique electronic properties and potential as a versatile building block in the synthesis of complex molecules. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development, offering insights into the handling, characterization, and utilization of this compound.
Introduction: The Significance of Polyfluorinated Aromatics in Drug Discovery
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence the pharmacokinetic and physicochemical properties of a drug candidate. These modifications can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1]
2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride belongs to the class of polyfluorinated benzotrifluorides, which are characterized by a trifluoromethyl group and multiple fluorine atoms on the benzene ring. The presence of these electron-withdrawing groups renders the aromatic ring electron-deficient, influencing its reactivity and intermolecular interactions. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions for the construction of complex molecular architectures.
This guide will delve into the specific attributes of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride, providing a detailed analysis of its properties and potential for advancing pharmaceutical research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective application in research and development. The following table summarizes the key known properties of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride.
| Property | Value | Source |
| CAS Number | 66820-64-2 | Echemi |
| Molecular Formula | C₇BrF₇ | Echemi |
| Molecular Weight | 296.97 g/mol | Echemi |
| Boiling Point | 149 °C at 760 mmHg | Echemi |
| Flash Point | 43.9 °C | Echemi |
| Refractive Index | 1.413 | Echemi |
Note: Some physical properties are based on data from commercial suppliers and may require independent verification.
Synthesis and Characterization
-
Halogen Exchange (HALEX) Reactions: Fluorination of a polychlorinated or polybrominated precursor using a fluoride source like potassium fluoride.
-
Diazotization Reactions: Conversion of an amino group on a fluorinated aniline precursor to a diazonium salt, followed by a Sandmeyer-type reaction to introduce the bromine atom. A similar approach has been documented for the synthesis of 2-bromo-5-fluorobenzotrifluoride.[2]
A plausible synthetic pathway for 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride could start from a commercially available tetrafluorobenzotrifluoride derivative, followed by a bromination step. The reaction conditions would need to be carefully optimized to achieve the desired regioselectivity.
Characterization Techniques
Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.
NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds.
-
¹H NMR: Due to the absence of protons on the aromatic ring of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride, the ¹H NMR spectrum is expected to be simple, primarily showing signals from any residual solvents or impurities.
-
¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atoms attached to fluorine will exhibit characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to the large chemical shift range and high sensitivity of the ¹⁹F nucleus. The spectrum of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride is expected to show distinct signals for the fluorine atoms on the aromatic ring and the trifluoromethyl group, with coupling patterns providing valuable structural information. For instance, the analysis of related compounds like 5-Bromo-1,2,3-trifluorobenzene by ¹⁹F NMR reveals distinct resonances for fluorine atoms at different positions.[3]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
IR spectroscopy can be used to identify the presence of characteristic functional groups. The spectrum of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride is expected to show strong absorption bands corresponding to C-F and C-Br stretching vibrations.
Reactivity and Chemical Behavior
The reactivity of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride is dictated by the presence of the electron-deficient tetrafluorinated ring, the trifluoromethyl group, and the bromine atom.
Nucleophilic Aromatic Substitution (SNAAr)
The highly electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution reactions. Nucleophiles can displace one of the fluorine atoms, with the position of substitution being influenced by the directing effects of the existing substituents. The bromine and trifluoromethyl groups are meta-directing for electrophilic substitution but can influence the regioselectivity of nucleophilic attack.
Cross-Coupling Reactions
The carbon-bromine bond provides a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.
Potential Applications in Drug Development
While specific applications of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride in drug development are not yet widely reported, its structural motifs suggest significant potential. The incorporation of a brominated tetrafluorobenzotrifluoride moiety into a drug candidate can offer several advantages:
-
Modulation of Physicochemical Properties: The highly fluorinated ring can enhance lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, potentially increasing the in vivo half-life of a drug.[1]
-
Conformational Control: The steric and electronic effects of the substituents can influence the overall conformation of the molecule, which can be critical for binding to a biological target.
-
Synthetic Handle for Derivatization: The bromine atom allows for late-stage functionalization, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.
The trifluoromethylaromatic motif is a common feature in many approved drugs, highlighting the value of this structural class in medicinal chemistry.[4]
Experimental Protocols
The following are general, standardized protocols for the determination of key physicochemical properties. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Determination of Boiling Point (Micro-reflux method)
This method is suitable for small quantities of liquid samples.
Diagram:
Caption: Micro-reflux apparatus for boiling point determination.
Procedure:
-
Place a small stir bar and approximately 1-2 mL of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride into a small round-bottom flask.
-
Fit the flask with a condenser.
-
Insert a thermometer through the condenser, ensuring the bulb is positioned just below the side arm of the condenser, in the vapor path.
-
Heat the flask gently using a heating mantle.
-
Record the temperature at which a steady reflux of the liquid is observed on the thermometer. This temperature is the boiling point.[5][6]
Determination of Solubility (Qualitative)
A preliminary assessment of solubility in various solvents is crucial for reaction setup and purification.
Diagram:
Caption: Workflow for qualitative solubility testing.
Procedure:
-
To a series of small vials, add approximately 10 mg of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride.
-
To each vial, add 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, acetone, toluene, hexane).
-
Vortex or shake the vials vigorously for 1-2 minutes.
-
Visually inspect each vial to determine if the compound has dissolved completely.
-
For poorly soluble compounds, gentle heating may be applied to assess temperature effects on solubility. For quantitative analysis of poorly soluble drugs, more advanced techniques may be required.[7][8]
Safety and Handling
2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride is a chemical that requires careful handling. While a specific safety data sheet (SDS) for this compound was not found in the searched literature, general precautions for handling brominated and fluorinated organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and direct sunlight.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of a highly fluorinated aromatic ring, a trifluoromethyl group, and a reactive bromine handle offers a wide range of possibilities for chemical modification. This technical guide provides a foundational understanding of its physicochemical properties, characterization, reactivity, and safe handling. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in advancing chemical and pharmaceutical sciences.
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